molecular formula C17H16N4O2S B2583451 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203253-23-9

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2583451
CAS RN: 1203253-23-9
M. Wt: 340.4
InChI Key: LEQHHURAGMWSTI-UHFFFAOYSA-N
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Description

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves the inhibition of DNA synthesis and cell proliferation. It has been found to target the topoisomerase II enzyme, which plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for research on 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide. One potential direction is the development of novel derivatives with improved efficacy and selectivity. Another direction is the investigation of its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Additionally, further studies are needed to determine its mechanism of action and potential applications in other fields of research.
In conclusion, 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound with potential applications in cancer therapy and other fields of research. Its selective targeting of cancer cells and low toxicity towards normal cells make it a promising candidate for further investigation. Future research directions include the development of novel derivatives, investigation of its potential as a radiosensitizer, and determination of its mechanism of action and potential applications in other fields of research.

Synthesis Methods

The synthesis of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 5-amino-3-phenylpyridazine-6-one with thiophene-2-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with N-methyl acetamide to obtain the final compound.

Scientific Research Applications

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide has been studied for its potential applications in various fields of research. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has shown promising results in inhibiting the growth of drug-resistant cancer cells.

properties

IUPAC Name

2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-14-9-15(12-5-2-1-3-6-12)20-21(17(14)23)11-16(22)19-10-13-7-4-8-24-13/h1-9H,10-11,18H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQHHURAGMWSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

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